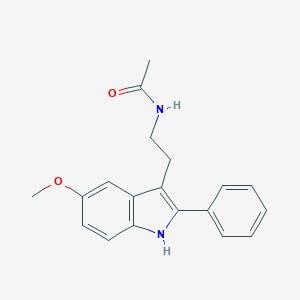
2-PHENYLMELATONIN
Übersicht
Beschreibung
2-PHENYLMELATONIN is a compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role in modulating biological pathways and receptors.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
2-Phenylmelatonin, also known as UCM 608 or N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide, is a highly potent melatonin agonist . It primarily targets the melatonin receptors MT1 and MT2 . These receptors are involved in synchronizing circadian rhythms and are important targets for treating sleep and mood disorders, type-2 diabetes, and cancer .
Mode of Action
This compound interacts with its targets, the MT1 and MT2 receptors, by binding to them with higher affinity and greater potency than melatonin itself . The EC50 values for G protein activation in MT1 and MT2-transfected cells are 65 and 58 pM respectively . This interaction results in the activation of these receptors, leading to various downstream effects.
Biochemical Pathways
The activation of MT1 and MT2 receptors by this compound affects several biochemical pathways. These receptors are G protein-coupled receptors (GPCRs) that respond to the neurohormone melatonin . They share canonical helical 7-transmembrane (7-TM) topology , and their activation can lead to various downstream effects, including the synchronization of circadian rhythms .
Pharmacokinetics
It is known that the bioavailability of oral melatonin, which is structurally similar to this compound, ranges from 9 to 33% . Factors such as age, caffeine, smoking, oral contraceptives, feeding status, and fluvoxamine can affect the pharmacokinetics of melatonin , and it is possible that they may also influence the pharmacokinetics of this compound.
Result of Action
The activation of MT1 and MT2 receptors by this compound leads to various molecular and cellular effects. For example, in isolated strips of the guinea-pig proximal colon, this compound caused a concentration-dependent contractile response . This suggests that this compound may have a role in regulating gastrointestinal motility.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as caffeine or oral contraceptives, can affect the pharmacokinetics of this compound . Additionally, the physiological environment, such as the pH or temperature, could potentially influence the stability and action of this compound.
Biochemische Analyse
Biochemical Properties
2-Phenylmelatonin has been found to selectively bind to MT1 and MT2 receptors . The pKi values for MT1 and MT2 are 10.7 and 10.4 respectively . This interaction with melatonin receptors suggests that this compound may play a role in the regulation of circadian rhythms and other physiological processes mediated by melatonin.
Cellular Effects
The cellular effects of this compound are largely tied to its role as a melatonin receptor agonist
Molecular Mechanism
The molecular mechanism of action of this compound involves its high affinity for melatonin membrane receptors By binding to these receptors, it can influence various cellular processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYLMELATONIN typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acetylation: The final step involves the acetylation of the indole derivative with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-PHENYLMELATONIN can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Vergleich Mit ähnlichen Verbindungen
2-PHENYLMELATONIN can be compared with other indole derivatives, such as:
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep and circadian rhythms.
Serotonin: 5-Hydroxytryptamine, a neurotransmitter involved in mood regulation.
Tryptophan: An essential amino acid and precursor to serotonin and melatonin.
Eigenschaften
IUPAC Name |
N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(22)20-11-10-16-17-12-15(23-2)8-9-18(17)21-19(16)14-6-4-3-5-7-14/h3-9,12,21H,10-11H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCLARYYBGKCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398573 | |
| Record name | 2-PHENYLMELATONIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151889-03-1 | |
| Record name | N-[2-(5-Methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151889-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-PHENYLMELATONIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)

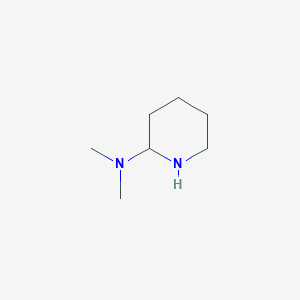

![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)
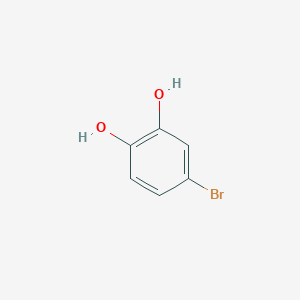
![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)
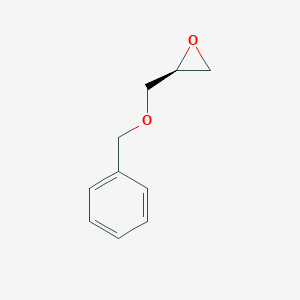
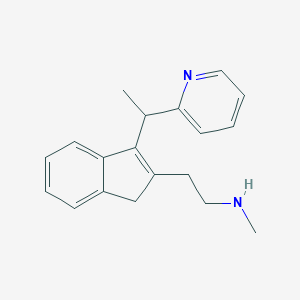
![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)
